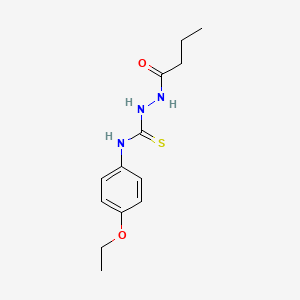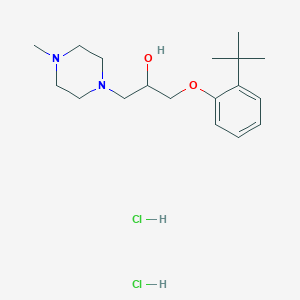![molecular formula C15H18BrClN2O3 B4853587 3-[4-(4-bromo-2-chlorophenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4853587.png)
3-[4-(4-bromo-2-chlorophenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione
描述
Synthesis Analysis
The synthesis of complex organic compounds such as 3-[4-(4-bromo-2-chlorophenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione often involves multi-step chemical reactions, each carefully designed to introduce or modify specific functional groups. For instance, the synthesis of related compounds has been achieved through methods like electrooxidative double ene-type chlorination, which was used to prepare 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene in 72% yield. This method involves electrolysis conducted at room temperature in a two-layer solvent system, demonstrating the complexity and precision required in synthesizing such compounds (Uneyama et al., 1983).
Molecular Structure Analysis
The molecular structure of organic compounds like 3-[4-(4-bromo-2-chlorophenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione can be elucidated using techniques such as X-ray diffraction. For similar compounds, crystallography has revealed critical details about the spatial arrangement of atoms, bond lengths, angles, and overall molecular geometry. These structural insights are crucial for understanding the compound's reactivity and interactions with other molecules (Sharma et al., 2017).
Chemical Reactions and Properties
Compounds in the class of 3-[4-(4-bromo-2-chlorophenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione are likely to undergo a range of chemical reactions, reflecting their rich functional group diversity. Reactions may include nucleophilic substitutions given the presence of halogens, and possibly cyclization reactions due to the proximity of reactive groups within the molecule. The specific reactivity patterns would depend on the nature of the functional groups and the molecular structure.
Physical Properties Analysis
The physical properties of such a compound, including melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure. For instance, the crystalline form of a structurally similar compound was determined, shedding light on its stability, packing, and intermolecular interactions, which directly impact its physical properties (Liang et al., 2011).
作用机制
Target of Action
The primary targets of the compound “3-[4-(4-bromo-2-chlorophenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione” are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Once the targets are identified, it will be possible to map out the biochemical pathways involved.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-[4-(4-bromo-2-chlorophenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione” are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through experimental studies once the compound’s targets and mode of action are identified.
Action Environment
The action, efficacy, and stability of “3-[4-(4-bromo-2-chlorophenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . Understanding these influences requires detailed experimental data.
属性
IUPAC Name |
3-[4-(4-bromo-2-chlorophenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrClN2O3/c1-15(2)13(20)19(14(21)18-15)7-3-4-8-22-12-6-5-10(16)9-11(12)17/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINDWYSTIJMWNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCCOC2=C(C=C(C=C2)Br)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Bromo-2-chlorophenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B4853505.png)
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B4853515.png)

![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4853526.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclopentylthiourea](/img/structure/B4853538.png)
![methyl 7-methyl-2,4-dioxo-3-(3-phenoxybenzyl)-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4853545.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4853547.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4853572.png)
![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4853579.png)
![3-[(3-phenyl-2-propen-1-yl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4853605.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-2-phenylacetamide](/img/structure/B4853610.png)
![N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4853622.png)